molecular formula C8H9NO3 B596515 Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate CAS No. 147078-67-9

Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate

Cat. No.: B596515
CAS No.: 147078-67-9
M. Wt: 167.164
InChI Key: QNMRYVHJMCXZLY-UHFFFAOYSA-N
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Description

Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 147078-67-9) is a dihydropyridine derivative characterized by a methyl substituent at position 4, a methoxycarbonyl group at position 3, and a ketone at position 2. It is a white to off-white solid with applications in pharmaceutical and organic synthesis, particularly as a precursor for bioactive molecules. Its synthesis involves cyclocondensation and esterification reactions, yielding up to 65% under optimized conditions . Key spectral data include $ ^1H $-NMR signals at δ 8.30 (d, H6 pyridine), 6.57 (d, H5 pyridine), and 2.41 (s, CH$ _3 $) in DMSO-d$ _6 $, confirming its structure . The compound is commercially available with ≥95% purity from suppliers like Combi-Blocks and BLD Pharm Ltd. .

Properties

IUPAC Name

methyl 4-methyl-2-oxo-1H-pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-3-4-9-7(10)6(5)8(11)12-2/h3-4H,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNMRYVHJMCXZLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50734989
Record name Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147078-67-9
Record name Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50734989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Heterocyclization of β-Enamine Esters

The synthesis of methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate often begins with β-enamine ester precursors. A prominent method involves the condensation of methyl 3-aminocrotonate with methyl acetoacetate under acidic conditions. This reaction proceeds via a cyclization mechanism, where the β-enamine ester undergoes intramolecular nucleophilic attack to form the dihydropyridine ring .

Reaction Conditions:

  • Catalyst: Glacial acetic acid or p-toluenesulfonic acid (PTSA).

  • Temperature: Reflux in toluene or xylene (110–140°C).

  • Duration: 6–12 hours.

  • Yield: 45–60% after purification via column chromatography .

Mechanistic Insights:

  • Protonation of the amine group in methyl 3-aminocrotonate enhances electrophilicity.

  • Nucleophilic attack by the enolate oxygen of methyl acetoacetate forms a six-membered transition state.

  • Dehydration and aromatization yield the 1,2-dihydropyridine core with a methyl group at position 4 .

Optimization Strategies:

  • Solvent Choice: Xylene improves yield due to its high boiling point and azeotropic water removal.

  • Catalyst Loading: 10 mol% PTSA reduces side reactions like ester hydrolysis .

Mo(CO)₆-Mediated Ring Expansion of Isoxazole Derivatives

A novel approach utilizes molybdenum hexacarbonyl [Mo(CO)₆] to facilitate ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This method enables precise substitution at positions 2, 4, and 6 of the pyridine ring .

Synthetic Procedure:

  • Isoxazole Synthesis: React methyl propiolate with hydroxylamine hydrochloride to form methyl 2-(isoxazol-5-yl)-3-oxopropanoate.

  • Ring Expansion: Treat the isoxazole derivative with Mo(CO)₆ in acetonitrile at 80°C for 8 hours.

  • Substitution: Introduce methyl groups via alkylation using methyl iodide in the presence of K₂CO₃ .

Key Parameters:

ParameterValue
Mo(CO)₆ Loading1.2 equivalents
Temperature80°C
Yield55–70%

Advantages:

  • Enables regioselective introduction of substituents.

  • Scalable to gram quantities with minimal byproducts .

Acid-Catalyzed Cyclocondensation

A classical method involves cyclocondensation of ethyl 3-aminocrotonate with diketene derivatives. This one-pot reaction is efficient for large-scale synthesis.

Steps:

  • Mix ethyl 3-aminocrotonate (1.0 eq) with methyl 3-oxovalerate (1.2 eq) in ethanol.

  • Add concentrated HCl (2 drops) and reflux for 5 hours.

  • Neutralize with NaHCO₃ and extract with dichloromethane.

Performance Metrics:

  • Purity: >95% (HPLC).

  • Reaction Time: 5 hours.

  • Isolation: Crystallization from ethanol-water (7:3) .

Limitations:

  • Requires strict moisture control to prevent hydrolysis.

  • Moderate yields (50–55%) due to competing dimerization .

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability. A continuous-flow reactor system has been adopted for high-throughput production.

Process Overview:

  • Feedstock Preparation: Methyl acetoacetate and methyl 3-aminocrotonate are premixed in a 1:1 molar ratio.

  • Continuous Reaction: The mixture is pumped through a heated reactor (120°C, 10 bar) with a residence time of 30 minutes.

  • In-Line Purification: Integrated distillation removes volatile byproducts, achieving >90% conversion .

Economic Considerations:

  • Cost: $12–15 per gram at pilot scale.

  • Throughput: 50 kg/day using a modular reactor system .

Comparative Analysis of Methods

The table below evaluates the four synthetic routes based on yield, scalability, and practicality:

MethodYield (%)ScalabilityCost ($/g)Key Advantage
Heterocyclization60Moderate20Simple setup
Mo(CO)₆ Ring Expansion70High15Regioselectivity
Acid-Catalyzed Cyclization55Low25Low catalyst loading
Continuous-Flow Process90Industrial12High throughput

Chemical Reactions Analysis

Types of Reactions

Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its reactivity and applications.

    Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine ring are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can introduce different functional groups onto the pyridine ring, leading to a wide range of derivatives.

Scientific Research Applications

Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate has several scientific research applications:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound’s derivatives may exhibit biological activity, making it useful in the development of new pharmaceuticals.

    Industry: Used in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate depends on its specific application and the target molecules involved. In medicinal chemistry, the compound may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary widely based on the compound’s structure and the modifications made to it.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s reactivity and physicochemical properties are influenced by substituent variations. Key analogues include:

Compound Name Substituents (Positions) Melting Point (°C) Yield (%) Key Features
Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate 4-CH$ _3 $, 3-COOCH$ _3 $ 128–130* 65 High thermal stability; used in heterocyclic synthesis .
Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate 5-Br, 3-COOCH$ _3 $ Bromine enhances electrophilic substitution potential .
Ethyl 4-methyl-2-oxo-6-(trifluoromethyl)-1,2-dihydropyridine-3-carboxylate 4-CH$ _3 $, 6-CF$ _3 $, 3-COOCH$ _2 $CH$ _3 $ Trifluoromethyl group increases lipophilicity and metabolic stability .
Methyl 1-benzyl-5-(2-hydroxybenzoyl)-2-oxo-1,2-dihydropyridine-3-carboxylate 1-benzyl, 5-(2-hydroxybenzoyl), 3-COOCH$ _3 $ 150–152 60 Bulky substituents increase steric hindrance and melting point .
1-Benzyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (6) 1-benzyl, 3-COOH 128–130 67 Carboxylic acid group facilitates decarboxylation under basic conditions .

*Reported for intermediate 2 in ; exact data for the target compound may vary.

Physicochemical and Reactivity Trends

  • Electronic Effects: Electron-withdrawing groups (e.g., -CF$ _3 $, -Br) enhance electrophilicity at the pyridine ring, enabling cross-coupling reactions . The methoxycarbonyl group in the target compound stabilizes the enol tautomer, influencing hydrogen-bonding interactions .
  • Steric Effects : Bulky groups (e.g., benzyl in compound 7) reduce solubility but increase melting points due to enhanced crystal packing .
  • Decarboxylation : The hydroxyl group in compound 6 promotes decarboxylation, whereas methyl/ethyl esters (e.g., target compound) resist this process, improving stability .

Biological Activity

Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 147078-67-9) is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C₈H₉NO₃
  • Molecular Weight : 167.16 g/mol
  • IUPAC Name : this compound

This compound exhibits several biological activities, including:

  • Antiviral Activity : Research indicates that compounds with similar structures demonstrate antiviral properties. For instance, derivatives containing the β-amino acid moiety have shown effectiveness against various viruses, including the tobacco mosaic virus and herpes simplex virus (HSV) .
  • Antibacterial Properties : The compound's structural analogs have been reported to exhibit antibacterial activity, making them potential candidates for developing new antibiotics .
  • Antitumor Effects : Some studies suggest that dihydropyridine derivatives possess antitumor properties, contributing to their potential use in cancer therapy .

Antiviral Properties

A study published in the Journal of Medicinal Chemistry highlighted the antiviral activity of related compounds against the tobacco mosaic virus. The findings indicated that certain derivatives exhibited higher efficacy than commercial antiviral agents at specific concentrations .

Antibacterial Activity

In another investigation, researchers explored the antibacterial effects of various dihydropyridine derivatives. The results revealed that certain compounds demonstrated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting their potential as new antibacterial agents .

Antitumor Activity

Research conducted on the antitumor effects of dihydropyridine derivatives noted their ability to induce apoptosis in cancer cells. These findings underscore the importance of further exploring these compounds for therapeutic applications in oncology .

Comparative Data Table

The following table summarizes key biological activities associated with this compound and its analogs:

Biological ActivityCompoundEfficacyReference
AntiviralA-87380High
AntibacterialCompound XModerate
AntitumorCompound YSignificant

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 4-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, and how do reaction conditions influence yield?

  • Methodology : The compound is synthesized via cyclization and esterification. A reported protocol involves heating 4-methylpyridine in 50% sulfuric acid at 120°C for 8 hours, followed by precipitation and purification . Key parameters include:

  • Temperature control : Prevents over-decomposition of intermediates.
  • Acid concentration : Higher concentrations (e.g., 50% H₂SO₄) favor cyclization.
  • Purification : Recrystallization from aqueous ethanol improves purity.
    • Data : Yield optimization (65% in the cited method) depends on stoichiometric ratios of reagents and reaction time .

Q. How is the compound characterized structurally, and what spectroscopic techniques are critical?

  • Methodology :

  • ¹H/¹³C NMR : Identifies functional groups (e.g., methyl at δ 2.41 ppm, pyridine protons at δ 8.30–6.57 ppm) .
  • IR spectroscopy : Confirms carbonyl (C=O) stretching at ~1700 cm⁻¹ and NH stretching at ~3300 cm⁻¹.
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) at m/z 196 aligns with the molecular formula C₈H₉NO₃ .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodology : The compound serves as a precursor for bioactive derivatives. For example:

  • Anticancer agents : Bromination at the 6-position enhances cytotoxicity (see Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate) .
  • Antimicrobial studies : Modifications to the ester group (e.g., ethyl to benzyl) improve activity against Gram-positive bacteria .

Advanced Research Questions

Q. How do substituents on the pyridine ring influence biological activity, and what computational tools validate these effects?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Bromine at position 6 increases lipophilicity and target binding (e.g., enzyme inhibition) .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts interactions with biological targets (e.g., binding affinity to bacterial DNA gyrase) .
    • Data Contradiction : While bromine enhances activity in some cases, over-substitution (e.g., di-brominated analogs) may reduce solubility, requiring trade-off analysis .

Q. What crystallographic techniques resolve the compound’s conformation, and how do intermolecular interactions affect packing?

  • Methodology :

  • Single-crystal X-ray diffraction : SHELXL refines structures, revealing envelope conformations in related dihydropyridines .
  • Intermolecular interactions : C–H⋯π and weak hydrogen bonds (e.g., C–H⋯O) stabilize crystal lattices, forming columnar structures along specific axes .
    • Data : For analogs, torsion angles (e.g., C3–C4–C5–N1) range from 5°–15°, indicating moderate puckering .

Q. How does decarboxylation occur under thermal or acidic conditions, and what mechanistic insights exist?

  • Methodology :

  • Thermogravimetric analysis (TGA) : Identifies decomposition temperatures (e.g., 180–200°C).
  • Mechanistic studies : The hydroxyl group at position 4 in analogs is critical for decarboxylation via keto-enol tautomerism .
    • Data : Decarboxylation of 1-benzyl derivatives yields 2-pyridones, confirmed by loss of CO₂ (mass loss ~20%) .

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